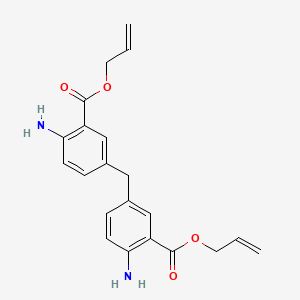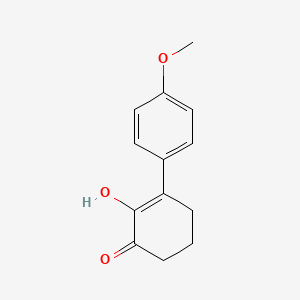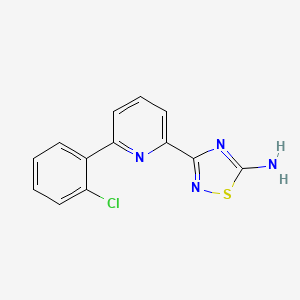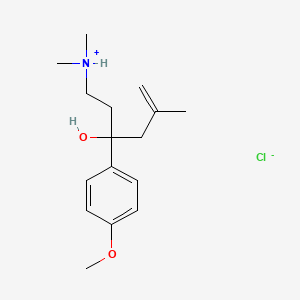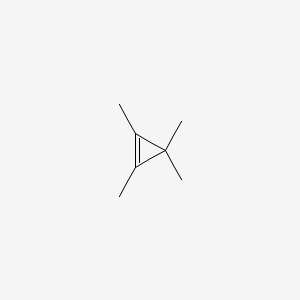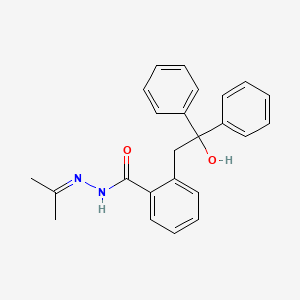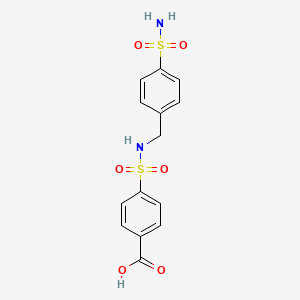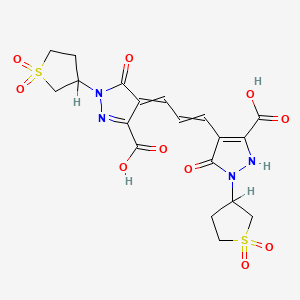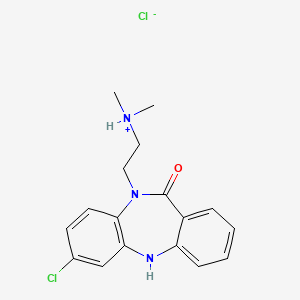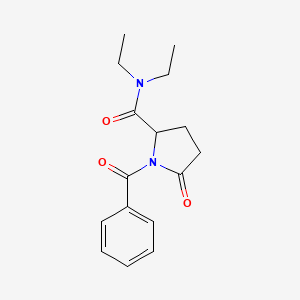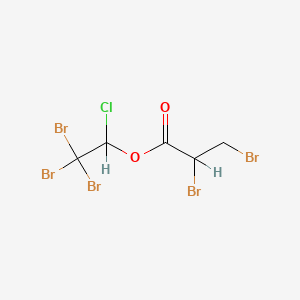
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate is a halogenated organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate typically involves the halogenation of precursor compounds under controlled conditions. One common method includes the reaction of 2,3-dibromopropionic acid with 2,2,2-tribromo-1-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product.
化学反应分析
Types of Reactions
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form less halogenated products.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while reduction and oxidation reactions produce less or more oxidized forms of the original compound.
科学研究应用
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into target molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用机制
The mechanism by which 2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 2,2,2-Tribromo-1-chloroethanol
- 2,3-Dibromopropionic acid
- 2,2,2-Tribromoethanol
Uniqueness
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and properties
属性
CAS 编号 |
59866-72-7 |
|---|---|
分子式 |
C5H4Br5ClO2 |
分子量 |
531.06 g/mol |
IUPAC 名称 |
(2,2,2-tribromo-1-chloroethyl) 2,3-dibromopropanoate |
InChI |
InChI=1S/C5H4Br5ClO2/c6-1-2(7)3(12)13-4(11)5(8,9)10/h2,4H,1H2 |
InChI 键 |
NGCYKKQMUGJOQS-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(=O)OC(C(Br)(Br)Br)Cl)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


